molecular formula C9H15NO4 B2813067 5-Morpholin-4-YL-5-oxopentanoic acid CAS No. 75727-39-8

5-Morpholin-4-YL-5-oxopentanoic acid

Cat. No.: B2813067
CAS No.: 75727-39-8
M. Wt: 201.222
InChI Key: HGIUIFMGXFFOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a morpholine ring and a ketone functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-YL-5-oxopentanoic acid typically involves the reaction of morpholine with a suitable precursor that contains a ketone group. One common method involves the condensation of morpholine with a pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The use of automated reactors and real-time monitoring systems helps optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-YL-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted morpholine derivatives.

Scientific Research Applications

5-Morpholin-4-YL-5-oxopentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound containing only the morpholine ring.

    Pentanoic Acid: A simpler compound containing only the pentanoic acid structure.

    N-Methylmorpholine: A derivative of morpholine with a methyl group substitution.

Uniqueness

5-Morpholin-4-YL-5-oxopentanoic acid is unique due to the combination of the morpholine ring and the ketone group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler counterparts.

Properties

IUPAC Name

5-morpholin-4-yl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIUIFMGXFFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Glutaric anhydride (1.14 g) is dissolved in tetrahydrofuran (20 ml), and thereto is added morpholine (0.87 g). The mixture is then stirred at room temperature for 19 hours. The reaction solution is concentrated under reduced pressure, and the residue is diluted with chloroform and washed with 10% hydrochloric acid. The organic layer is dried over sodium sulfate and evaporated to remove the solvent under reduced pressure to give the title compound (1.05 g). ESI-MS M/Z:200[M−H]−
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